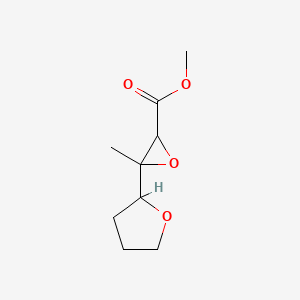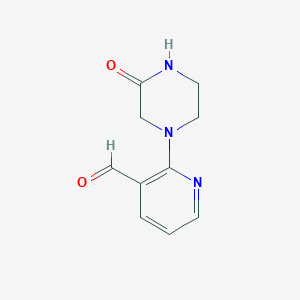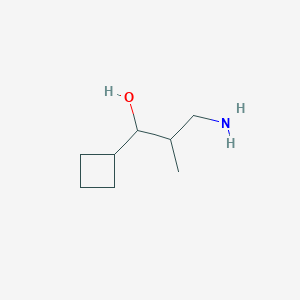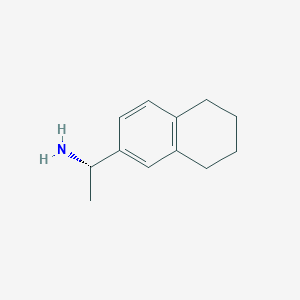
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene, attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 2-naphthylamine to yield the tetrahydronaphthalene derivative, which is then subjected to reductive amination to introduce the ethanamine group. The reaction conditions often involve the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and amination processes. The use of high-throughput screening for optimal catalysts and reaction conditions is common to maximize yield and purity. Additionally, large-scale production may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation under mild conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields fully saturated hydrocarbons.
Substitution: Forms amides, esters, or other substituted derivatives.
Scientific Research Applications
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine: The enantiomer of the compound , with similar but potentially distinct biological activities.
2-(1-naphthyl)ethanamine: A related compound with a fully aromatic naphthalene ring, differing in its electronic and steric properties.
1-(2-naphthyl)ethanamine: Another isomer with the naphthalene ring attached at a different position, affecting its reactivity and interactions.
Uniqueness
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to fully aromatic analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m0/s1 |
InChI Key |
YJZYMMDEDLLIIP-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCCC2)C=C1)N |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



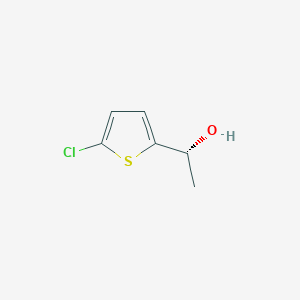
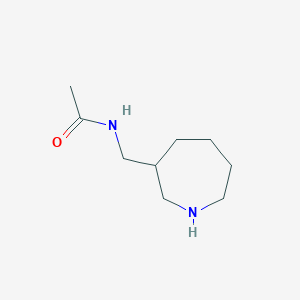
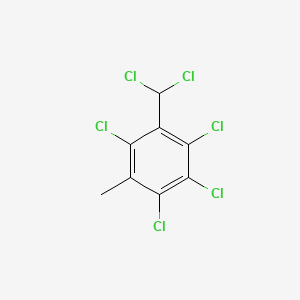
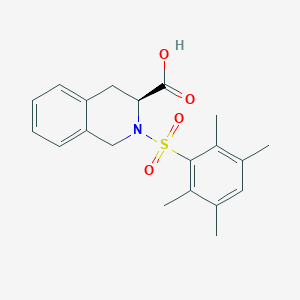
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
